1-(6-Aminonaphthalen-2-yl)ethanone
Description
Contextualization of Naphthalene-Based Compounds in Organic Chemistry and Medicinal Science
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in the development of a wide array of organic compounds. ijpsjournal.comwikipedia.org Its fused two-ring system provides a versatile scaffold for chemical modifications, leading to derivatives with a broad spectrum of applications. nih.govekb.eg In medicinal chemistry, naphthalene derivatives are prominent, with many approved drugs incorporating this moiety. nih.govekb.eg These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ijpsjournal.comnih.govresearchgate.net The therapeutic potential of naphthalene-based molecules stems from the ability of their metabolites to interact with cellular proteins and influence various biochemical pathways. researchgate.net
Significance of Aminonaphthyl Ketone Scaffolds as Research Targets and Intermediates
The aminonaphthyl ketone scaffold, as seen in 1-(6-aminonaphthalen-2-yl)ethanone, is of particular importance in chemical research. The presence of both an amino group and a ketone functional group on the naphthalene ring system provides multiple sites for chemical reactions. The amino group can act as a nucleophile, while the ketone group can undergo nucleophilic acyl substitution. This dual reactivity makes these scaffolds valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. nih.gov For instance, they are key precursors in the creation of Schiff bases and coordination complexes.
Overview of Key Academic Research Trajectories for this compound
Current research on this compound is primarily focused on its applications in medicinal chemistry and materials science. One significant area of investigation is its use as a precursor in the synthesis of imaging agents for neurodegenerative diseases. Specifically, it is utilized in the creation of radiolabeled probes for positron emission tomography (PET) imaging of amyloid plaques and neurofibrillary tangles associated with Alzheimer's disease.
Another important research direction involves the synthesis of novel derivatives with potential therapeutic properties. Researchers are exploring modifications of the aminonaphthyl ketone structure to develop new anticancer and antimicrobial agents. For example, derivatives have been synthesized and evaluated for their pesticidal activities. nih.govresearchgate.net The synthesis of this compound itself is also an area of study, with methods such as the reduction of 1-(6-nitronaphthalen-2-yl)ethanone being investigated for efficiency and yield.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-aminonaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSPLHVEKEGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322954 | |
| Record name | 1-(6-aminonaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-88-4 | |
| Record name | 7470-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6-aminonaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Organic Transformations of 1 6 Aminonaphthalen 2 Yl Ethanone
Reactivity Profile of the Amino Group
The amino group attached to the naphthalene (B1677914) ring at the 6-position is a potent nucleophile and a hydrogen bond donor. Its reactivity is influenced by the electron-donating nature of the amino group itself, which activates the aromatic system, and the electron-withdrawing effect of the acetyl group.
Nucleophilic Substitution Reactions and Amine Functionalizations
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to attack electrophilic centers. This reactivity is central to various functionalization reactions such as alkylation and acylation. In these reactions, the amino group acts as the nucleophile, displacing a leaving group from an electrophilic substrate.
Alkylation: The reaction with alkyl halides (R-X) can lead to the formation of secondary and tertiary amines. The reaction proceeds via a standard nucleophilic substitution mechanism.
Acylation: Reaction with acylating agents like acid chlorides (R-COCl) or anhydrides ((RCO)₂O) yields N-acylated products (amides). This is a common strategy to protect the amino group or to synthesize more complex amide derivatives. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent.
These functionalizations are fundamental in modifying the properties of the parent molecule for various applications in medicinal chemistry and material science.
Hydrogen Bonding and Electrostatic Interactions in Chemical Processes
The amino group is a classic hydrogen bond donor, while the carbonyl oxygen of the ethanone (B97240) group acts as a hydrogen bond acceptor. This dual functionality allows 1-(6-Aminonaphthalen-2-yl)ethanone to participate in both intramolecular and intermolecular hydrogen bonding. These non-covalent interactions are crucial in determining the molecule's crystal packing, conformation, and interactions with other molecules in chemical processes.
In a closely related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, crystal structure analysis revealed the presence of intramolecular N-H···O hydrogen bonds, which stabilize the molecular conformation by forming six-membered rings nih.gov. Additionally, intermolecular N-H···O and C-H···O hydrogen bonds link the molecules together, forming two-dimensional layers in the crystal lattice nih.gov. The presence of these hydrogen bonds significantly influences the solid-state structure and properties of the compound. The ability to form such networks is a key aspect of its chemical behavior, affecting solubility, melting point, and its role in supramolecular chemistry.
| Interaction Type | Description | Reference |
| Intramolecular N-H···O | Stabilizes molecular conformation through the formation of internal ring structures. | nih.gov |
| Intermolecular N-H···O | Links individual molecules to form larger assemblies, such as sheets or chains. | nih.govnih.gov |
| Intermolecular C-H···O | Weaker hydrogen bonds that contribute to the overall crystal packing. | nih.gov |
Formation of Schiff Bases and Imines
One of the most characteristic reactions of primary amines is their condensation with carbonyl compounds (aldehydes or ketones) to form imines, commonly known as Schiff bases (-C=N-). researchgate.net This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
The general mechanism involves two key steps:
Nucleophilic Addition: The amino group of this compound adds to the carbonyl group of an aldehyde or ketone, forming an unstable carbinolamine intermediate.
Dehydration: The carbinolamine then eliminates a molecule of water to form the stable imine C=N double bond.
The synthesis of Schiff bases is a versatile method for creating new compounds with a wide range of applications. For instance, Schiff bases derived from various substituted anilines and aldehydes have been synthesized and characterized. researchgate.netscience.gov The formation of the azomethine (-CH=N-) group is a cornerstone of this reaction type. researchgate.net Research on similar structures, such as the condensation of 1-hydroxy-2-acetonapthanone with diamines, demonstrates the robust nature of Schiff base formation in naphthalenic systems. nih.gov
Reactivity Profile of the Ethanone Group
The ethanone (acetyl) group consists of a carbonyl group (C=O) bonded to a methyl group and the naphthalene ring. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. The adjacent methyl group contains α-hydrogens that are weakly acidic and can be removed by a base to form an enolate.
Nucleophilic Acyl Substitution Reactions
While the ethanone group is a ketone and thus does not have a leaving group for a classic nucleophilic acyl substitution like esters or acid chlorides, its carbonyl carbon is still an electrophilic center. masterorganicchemistry.comopenstax.orglibretexts.orglibretexts.org Reactions at this center typically proceed via a nucleophilic addition mechanism. openstax.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Unlike carboxylic acid derivatives, where a leaving group is subsequently expelled, in ketones the intermediate is typically protonated to yield an alcohol (e.g., in reduction reactions with NaBH₄) or undergoes further reactions depending on the nucleophile and conditions.
Condensation Reactions, including Claisen and Claisen-Schmidt Types
The α-hydrogens on the methyl group of the ethanone moiety are acidic enough to be removed by a base, forming a nucleophilic enolate ion. This enolate can then participate in various condensation reactions, most notably the Claisen-Schmidt condensation.
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between a ketone (possessing α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens). wikipedia.org This reaction is a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). jchemrev.comtaylorandfrancis.comchemrevlett.com In this reaction, this compound would serve as the ketone component.
The mechanism proceeds as follows:
Enolate Formation: A base (commonly NaOH or KOH) removes an α-hydrogen from the acetyl group to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
Dehydration: The resulting aldol addition product readily dehydrates (often spontaneously or with gentle heating) to form the stable, conjugated α,β-unsaturated ketone, known as a chalcone (B49325).
Numerous studies have reported the synthesis of chalcones using 2-acetylnaphthalene (a close analogue) via Claisen-Schmidt condensation with various substituted benzaldehydes. nih.gov This highlights the utility of this reaction for creating complex molecular architectures from the acetylnaphthalene scaffold.
Table of Synthesized Chalcone Derivatives via Claisen-Schmidt Condensation Data based on reactions with the related compound 2-acetylnaphthalene.
| Aldehyde Reactant | Resulting Chalcone Structure (Generic) | Typical Catalyst | Reference |
| Benzaldehyde (B42025) | (E)-1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one | NaOH or KOH | chemrevlett.comnih.gov |
| Substituted Benzaldehydes | (E)-1-(naphthalen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one | Base (e.g., NaOH, Ba(OH)₂) | jchemrev.comnih.gov |
This reaction pathway is highly efficient for forming new carbon-carbon bonds and is a cornerstone in the synthesis of flavonoids and other biologically active molecules. chemrevlett.com
Coordination Chemistry and Complexation Behavior of this compound
The coordination chemistry of this compound is primarily dictated by the presence of two key functional groups: the amino (-NH₂) group and the ethanone (acetyl, -COCH₃) group, both attached to a rigid naphthalene framework. These groups provide potential donor sites for coordination with metal ions. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the carbonyl group can engage in the formation of coordinate bonds with transition metals.
While specific research detailing the coordination complexes of the parent this compound is not extensively documented in publicly available literature, its structural motifs are analogous to other amino-ketone compounds that have been widely studied in coordination chemistry. The reactivity of this compound is often exploited through the formation of Schiff base ligands, where the amino group is condensed with an aldehyde or ketone. These Schiff base derivatives offer enhanced chelating capabilities and are central to the design of a wide array of metal complexes.
Formation of Metal Complexes (e.g., Copper(II) Complexes)
The formation of metal complexes with this compound or its derivatives, such as Schiff bases, typically involves the reaction of the ligand with a metal salt in a suitable solvent. Copper(II) complexes, in particular, are widely studied due to their diverse coordination geometries, magnetic properties, and catalytic activities.
Schiff bases derived from this compound can act as bidentate, tridentate, or tetradentate ligands, depending on the nature of the aldehyde or ketone used for condensation. For instance, condensation with salicylaldehyde would introduce a hydroxyl group, allowing for the formation of a stable six-membered chelate ring upon coordination with a metal ion through the imine nitrogen and the deprotonated hydroxyl oxygen.
The general synthesis of a copper(II) complex with a Schiff base ligand derived from this compound can be represented as follows:
Ligand Synthesis: this compound is reacted with an appropriate aldehyde (e.g., salicylaldehyde) in an alcoholic solvent, often with acid or base catalysis, to form the Schiff base ligand.
Complexation: The isolated Schiff base ligand is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in a suitable solvent. The resulting complex precipitates from the solution and can be isolated and purified.
The coordination environment around the Cu(II) ion in such complexes is typically square planar or distorted square planar, although tetrahedral and octahedral geometries are also possible depending on the ligand structure and the presence of other coordinating species.
Table 1: Representative Data for a Hypothetical Copper(II) Complex of a Schiff Base Derived from this compound and Salicylaldehyde
| Property | Observation | Interpretation |
| Formula | [Cu(L)₂] | L = Schiff base ligand |
| Molar Conductivity (in DMF) | Low value | Non-electrolytic nature |
| Magnetic Moment (μeff) | ~1.8 B.M. | Paramagnetic, consistent with one unpaired electron in Cu(II) |
| Infrared Spectroscopy (cm⁻¹) | ||
| ν(C=N) of free ligand | ~1620 | |
| ν(C=N) in complex | ~1605 | Shift to lower frequency indicates coordination of imine nitrogen |
| ν(O-H) of free ligand | ~3400 | |
| ν(O-H) in complex | Absent | Deprotonation and coordination of the phenolic oxygen |
| New bands | ~550 (ν(Cu-N)), ~450 (ν(Cu-O)) | Formation of metal-ligand bonds |
| Electronic Spectroscopy (λmax, nm) | ~400, ~650 | d-d transitions characteristic of a square planar Cu(II) complex |
Ligand Design Principles in Transition Metal Catalysis
The design of ligands is a cornerstone of transition metal catalysis, as the ligand framework dictates the steric and electronic properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. This compound serves as a valuable scaffold for the design of new ligands, particularly through the formation of Schiff bases.
The key principles in designing ligands based on this compound for transition metal catalysis include:
Chelation: The formation of stable chelate rings with the metal ion is crucial for catalytic stability. By forming Schiff bases, multidentate ligands can be created that bind strongly to the metal center.
Steric Hindrance: The bulky naphthalene group can provide significant steric hindrance around the metal center. This can be advantageous in controlling the stereoselectivity of a reaction by directing the approach of the substrate.
Electronic Tuning: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the naphthalene ring or on the aldehyde/ketone moiety used to form the Schiff base. These modifications can alter the electron density at the metal center, thereby influencing its reactivity.
Chirality: Chiral ligands can be synthesized from this compound by using chiral aldehydes or by modifying the ligand backbone to induce asymmetry. The resulting chiral metal complexes can be employed as catalysts in asymmetric synthesis.
Transition metal complexes incorporating ligands derived from this compound have potential applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The rigid naphthalene backbone, combined with the versatile coordination chemistry of the derived Schiff bases, makes this compound an attractive building block for the development of novel and efficient catalysts.
Spectroscopic Characterization and Advanced Analytical Methods
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within 1-(6-Aminonaphthalen-2-yl)ethanone. The spectra are characterized by absorption bands corresponding to the specific vibrational modes of the molecule's constituent bonds.
The key functional groups—the amino group (-NH₂), the carbonyl group (C=O) of the ethanone (B97240) moiety, and the naphthalene (B1677914) aromatic ring system—give rise to distinct signals.
Amino (-NH₂) Group Vibrations: The -NH₂ group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, in α-naphthylamine, these modes are observed at 3342 cm⁻¹ and 3420 cm⁻¹ respectively ias.ac.in. A scissoring (bending) vibration is also expected around 1600 cm⁻¹.
Carbonyl (C=O) Stretching: The acetyl group's carbonyl bond (C=O) produces a strong, sharp absorption band. In aromatic ketones like 2-acetylnaphthalene, this stretch is typically found in the 1670-1680 cm⁻¹ range nih.gov. Conjugation with the naphthalene ring slightly lowers this frequency compared to non-conjugated ketones.
Aromatic Ring Vibrations: The naphthalene moiety is characterized by several vibrational modes. Aromatic C-H stretching vibrations appear at frequencies slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) orgchemboulder.comlibretexts.orgopenstax.org. C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region orgchemboulder.comopenstax.org. Additionally, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, occur in the 675-900 cm⁻¹ range orgchemboulder.comopenstax.org.
The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. This dual analysis allows for a more complete assignment of the vibrational modes and offers insights into the molecule's conformation.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |
| C=O Stretch | Acetyl Ketone | ~1670 - 1680 | Strong |
| N-H Scissoring (Bend) | Amino (-NH₂) | ~1600 | Medium |
| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium-Strong (multiple bands) |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Medium |
| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 675 - 900 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the detailed structural elucidation of this compound, providing information on the chemical environment of each proton and carbon atom.
Methyl Protons (-COCH₃): The three protons of the acetyl group's methyl moiety would appear as a sharp singlet, typically in the downfield region around 2.7 ppm, as seen in the analog 2-acetyl-6-bromonaphthalene.
Aromatic Protons (Ar-H): The six protons on the disubstituted naphthalene ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, doublets of doublets, singlets) would depend on their position relative to the electron-donating amino group and the electron-withdrawing acetyl group. Protons adjacent to the acetyl group are expected to be shifted further downfield. For example, in 2-acetyl-6-bromonaphthalene, the aromatic protons appear in a multiplet between 7.5-8.2 ppm, with two distinct singlets at 8.03 and 8.44 ppm.
Amino Protons (-NH₂): The two protons of the primary amine would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is typically found in the range of 3.0-5.0 ppm for aromatic amines.
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. For this compound, which has 12 carbon atoms, the number of signals would depend on the molecule's symmetry. Assuming no plane of symmetry, 12 distinct signals are expected.
Carbonyl Carbon (-C=O): The carbon of the ketone group is the most deshielded and would appear significantly downfield, typically in the range of 195-200 ppm.
Aromatic Carbons (Ar-C): The ten carbons of the naphthalene ring would resonate in the aromatic region, approximately between 110 and 150 ppm. The carbon atom attached to the amino group (C6) would be shielded (shifted upfield), while the carbon attached to the acetyl group (C2) and the carbonyl carbon itself would be deshielded (shifted downfield). Carbons in the aromatic system typically show chemical shifts in the 110-160 ppm range ias.ac.in.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group would be the most shielded, appearing upfield around 25-30 ppm.
| Atom Type | Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Methyl (-CH₃) | ~2.7 (singlet) |
| ¹H | Amino (-NH₂) | 3.0 - 5.0 (broad singlet) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 (multiplets) |
| ¹³C | Carbonyl (C=O) | 195 - 200 |
| ¹³C | Aromatic (C-NH₂) | ~145 - 150 |
| ¹³C | Aromatic (C-C=O) | ~135 - 140 |
| ¹³C | Aromatic (other C) | 110 - 135 |
| ¹³C | Methyl (-CH₃) | 25 - 30 |
While direct experimental data is limited, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the acetyl group relative to the naphthalene plane. The planarity of the naphthalene ring system is largely maintained, but slight deviations could be inferred from subtle changes in chemical shifts and coupling constants upon changes in solvent or temperature. The degree of rotational freedom of the C(2)-C(O) bond could also be investigated, as significant steric hindrance might lead to a non-planar arrangement of the acetyl group with respect to the aromatic ring.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The naphthalene ring is a strong chromophore, and its electronic properties are significantly modulated by the attached amino and acetyl groups.
The UV-Vis spectrum of this compound is dominated by π→π* transitions within the conjugated naphthalene system. The amino group acts as a powerful auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and increasing the molar absorptivity (ε) compared to unsubstituted naphthalene. The acetyl group, a chromophore itself, further extends the conjugation and influences the electronic transitions.
Data for the parent chromophore, 2-aminonaphthalene, provides a strong basis for understanding the spectrum. In acetonitrile, 2-aminonaphthalene exhibits a major absorption peak at 239 nm with a molar absorptivity (ε) of 53,700 M⁻¹cm⁻¹ chemicalbook.com. Additional absorption bands are observed at longer wavelengths with lower intensity libretexts.org. The presence of the acetyl group in this compound would be expected to shift these bands further into the near-UV or visible range.
The compound is also expected to be fluorescent. 2-aminonaphthalene is highly fluorescent, with a quantum yield of 0.91 in acetonitrile chemicalbook.com. The emission properties of this compound are utilized in biochemical assays, indicating it possesses useful fluorescence characteristics. The acetyl group may slightly alter the emission wavelength and quantum yield compared to the parent amine.
| Parameter | Value | Solvent |
|---|---|---|
| Absorption λmax | 239 nm | Acetonitrile |
| Molar Absorptivity (ε) | 53,700 M⁻¹cm⁻¹ | Acetonitrile |
| Fluorescence Quantum Yield | 0.91 | Acetonitrile |
Data sourced from PhotochemCAD chemicalbook.com.
Fluorescence Emission Characteristics and Quantum Yield Determination
While specific fluorescence quantum yield data for this compound is not extensively documented in publicly available literature, the fluorescence properties of structurally similar aminonaphthalene derivatives have been investigated. For instance, the well-studied compound 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), which shares the same substitution pattern but with a dimethylamino group, is known for its high fluorescence quantum yield, approaching unity in polar solvents. This high quantum efficiency is a hallmark of this class of compounds.
The fluorescence behavior of these molecules is highly dependent on the nature of the amino substituent. For example, replacing a methoxy group with a dimethylamino group in a similar 2-acetylnaphthalene system leads to a significant red-shift in the maximum fluorescence emission wavelength, on the order of 78 nm. However, this substitution can also lead to a decrease in the fluorescence quantum yield. In the case of 6-dimethylamino-2-acetylnaphthalene (acedan), the quantum yield was found to be almost three times lower than that of 6-methoxy-2-acetylnaphthalene. This phenomenon is attributed to the dimethylamino group increasing the rate of non-radiative decay processes.
Given these trends, it is expected that this compound will exhibit significant fluorescence, with emission characteristics that are sensitive to its environment. The primary amino group in this compound is a strong electron donor, which is a key requirement for pronounced fluorescence in this type of molecular architecture.
Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Phenomena
The presence of both an electron-donating group (amino) and an electron-withdrawing group (acetyl) at the 2- and 6-positions of the naphthalene ring system strongly suggests that this compound will exhibit solvatochromic effects and intramolecular charge transfer (ICT) phenomena. These effects are characteristic of "push-pull" fluorophores, where photoexcitation leads to a redistribution of electron density from the donor to the acceptor, resulting in a more polar excited state.
In such compounds, the fluorescence emission maximum typically shows a pronounced red-shift as the polarity of the solvent increases. This is due to the stabilization of the polar excited state by the polar solvent molecules. This solvatochromic behavior is well-documented for the related compound PRODAN, which is widely used as a fluorescent probe to study the polarity of its microenvironment.
Compounds with a dimethylamino group bonded to an aromatic ring, similar in structure to the amino group of the subject compound, have been shown to display intramolecular charge transfer fluorescence. This is often observed as a dual fluorescence in certain solvents, corresponding to a locally excited (LE) state and a charge-transfer (CT) state. It is highly probable that this compound also exhibits these ICT characteristics, making it a potentially valuable tool for sensing and imaging applications where changes in local polarity are of interest.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C12H11NO and a monoisotopic mass of 185.084 Da nih.gov.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the naphthalene ring, or between the carbonyl carbon and the methyl group.
Loss of the methyl group (•CH3, 15 Da) would result in a fragment ion at m/z 170, corresponding to the [M-15]+ ion. This is often a prominent peak in acetyl-substituted aromatic compounds.
Loss of the acetyl group (CH3CO•, 43 Da) would lead to a fragment at m/z 142.
Cleavage related to the amino group: Fragmentation patterns characteristic of aromatic amines may also be observed.
The stability of the naphthalene ring system would likely lead to a relatively intense molecular ion peak. The fragmentation pattern would provide definitive evidence for the presence of both the acetyl and amino functional groups on the naphthalene core.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| Monoisotopic Mass | 185.084063974 Da |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
A crystal structure for the parent compound, this compound, is not publicly documented. However, the crystal structure of a closely related derivative, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, provides valuable insights into the likely solid-state conformation of the acetylnaphthalene core iucr.org.
In the structure of this derivative, the naphthalene ring system is essentially planar. The acetyl group is observed to be nearly coplanar with the naphthalene ring. This planarity is a common feature in such aromatic ketones and is stabilized by the delocalized π-electron system. It is reasonable to infer that the acetyl group in this compound would adopt a similar coplanar or near-coplanar conformation with the naphthalene ring in the solid state.
Computational Chemistry and Theoretical Modeling of 1 6 Aminonaphthalen 2 Yl Ethanone
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein.
There are no available molecular docking or simulation studies for 1-(6-Aminonaphthalen-2-yl)ethanone in the reviewed scientific literature. A typical molecular docking study would involve identifying a target protein and computationally modeling the interactions of this compound within the protein's binding site. This would provide insights into potential biological targets and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Calculation of Binding Affinities and Inhibition Constants
The determination of binding affinity is a cornerstone in assessing the potential of a compound as a therapeutic agent. Computational methods provide a robust framework for estimating the binding free energy and, consequently, the inhibition constants (such as Ki) of a ligand for its target protein. While specific studies calculating the binding affinities of this compound are not extensively documented in publicly available literature, the methodologies employed for analogous compounds are well-established.
Techniques such as molecular docking and molecular dynamics (MD) simulations are central to this process. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction. The scoring functions associated with docking algorithms give an estimate of the binding affinity. For a compound like this compound, this would involve docking it into the active site of a relevant biological target.
Following docking, more rigorous methods like MD simulations can be employed to provide a dynamic view of the ligand-receptor complex. These simulations can reveal crucial information about the stability of the binding pose and the energetic contributions of various interactions, such as hydrogen bonds and hydrophobic contacts. Free energy calculation methods, including Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can then be applied to the simulation trajectories to yield more accurate binding affinity predictions.
A hypothetical application of these methods to this compound would involve the following steps:
Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Molecular Docking: Using software like AutoDock or Glide to predict the binding mode of the compound in the receptor's active site.
Molecular Dynamics Simulations: Running simulations of the docked complex to assess its stability and dynamics over time.
Binding Free Energy Calculations: Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding free energy from the MD simulation data.
These calculations would result in a quantitative measure of the binding affinity, which is essential for ranking potential drug candidates and understanding the molecular determinants of binding.
Computational Approaches to Elucidate Biological Mechanisms
Beyond predicting binding affinity, computational approaches are instrumental in unraveling the mechanisms through which a compound exerts its biological effect. For this compound, these methods can shed light on how it interacts with its target at a molecular level and the conformational changes it may induce.
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to study the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). This information is critical for understanding its reactivity and the nature of its interactions with the receptor.
MD simulations are also key in this context. By simulating the behavior of the ligand-receptor complex over time, researchers can observe dynamic events such as the formation and breaking of hydrogen bonds, the movement of water molecules in the active site, and conformational changes in both the ligand and the protein. These simulations can help to identify key amino acid residues that are critical for binding and biological activity.
For instance, a simulation might reveal that the amino group on the naphthalene (B1677914) ring of this compound consistently forms a hydrogen bond with a specific residue in the active site, suggesting this interaction is crucial for its mechanism of action.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dntb.gov.ua
Development of Predictive Models for Biological Activities
The development of QSAR models is a powerful strategy for predicting the biological activity of new or untested compounds. t3db.ca These models are built using a dataset of compounds for which the biological activity has been experimentally determined. For this compound and its analogs, a QSAR study would involve the following stages:
Data Collection: Assembling a dataset of aminonaphthalene derivatives with their measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.
Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power, typically using techniques like cross-validation and an external test set.
A successful QSAR model can then be used to predict the activity of novel aminonaphthalene derivatives before they are synthesized, thus saving time and resources in the drug discovery process.
Table 1: Example of a Data Table for QSAR Model Development
| Compound | Structure | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| This compound | Image of structure | 10.5 | 11.2 |
| Analog 1 | Image of structure | 5.2 | 5.8 |
| Analog 2 | Image of structure | 25.1 | 23.9 |
| Analog 3 | Image of structure | 8.7 | 9.1 |
This table is illustrative and does not represent actual experimental or predicted data.
Analysis of Structural Descriptors Influencing Pharmacological Profiles
A key outcome of a QSAR study is the identification of the most important molecular descriptors that influence the biological activity. The analysis of these descriptors provides valuable insights into the structure-activity relationship and can guide the design of more potent compounds.
For example, a QSAR model for a series of aminonaphthalene derivatives might reveal that the biological activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. This would suggest that future synthetic efforts should focus on adding smaller, more hydrophobic groups at that position.
Table 2: Key Structural Descriptors and Their Potential Influence
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Affects long-range interactions with the target. |
| HOMO/LUMO Energies | Relates to the molecule's reactivity and charge transfer capabilities. | |
| Steric | Molecular Volume | Can influence how well the molecule fits into the binding pocket. |
| Surface Area | Affects solubility and interactions with the receptor surface. | |
| Hydrophobic | LogP | A measure of lipophilicity, which is crucial for membrane permeability and binding. |
By systematically analyzing these descriptors, medicinal chemists can gain a deeper understanding of the pharmacological profile of this compound and its analogs, leading to the rational design of new and improved therapeutic agents.
Biological Activities and Pharmacological Potential of 1 6 Aminonaphthalen 2 Yl Ethanone
Neuroimaging and Neurological Applications
Derivatives of 1-(6-Aminonaphthalen-2-yl)ethanone have been instrumental in the advancement of neuroimaging, particularly in the study of neurodegenerative diseases such as Alzheimer's disease.
Role as Precursors for PET Imaging Agents (e.g., FDDNP) for Alzheimer's Disease and Neurodegeneration
This compound serves as a crucial precursor in the synthesis of positron emission tomography (PET) imaging agents. Notably, it is used to create [18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile), a key imaging probe for Alzheimer's disease. achmem.comlgcstandards.comnih.gov The synthesis of [18F]FDDNP involves a multi-step process that can be initiated from derivatives of this compound. For instance, the Bucherer reaction of 1-(6-hydroxy-2-naphthyl)-1-ethanone with 2-(methylamino)ethanol (B44016) yields a derivative that is further processed to create the final FDDNP molecule. achmem.com This probe is designed to cross the blood-brain barrier, allowing for the in vivo visualization of hallmark pathologies of Alzheimer's disease, namely senile plaques (SPs) and neurofibrillary tangles (NFTs). nih.gov
Another analog, [18F]FENE (1-{6-[(2-[18F]fluoroethyl)(methyl)amino]naphthalen-2-yl}ethanone), has also been synthesized and evaluated for its potential in imaging β-amyloid plaques. nih.govnih.gov The development of these radiofluorinated derivatives of this compound has provided valuable tools for researchers to study the progression of neurodegeneration and to aid in the diagnosis of Alzheimer's disease. achmem.comnih.gov
Binding Mechanisms to Amyloid-β and Tau Protein Aggregates
Derivatives of this compound, such as FDDNP, have demonstrated the ability to bind to both amyloid-β (Aβ) plaques and tau protein aggregates, which are the primary components of senile plaques and neurofibrillary tangles, respectively. achmem.commdpi.com This dual-binding capability is significant as both pathologies are central to the progression of Alzheimer's disease. achmem.com
The binding of FDDNP to synthetic Aβ(1-40) fibrils appears to occur at two distinct sites with different affinities. nih.gov Fluorimetric and radioactive binding assays have revealed both a high-affinity and a low-affinity binding site. nih.gov The high lipophilicity of FDDNP facilitates its entry into the brain and its interaction with these protein aggregates. achmem.com Confocal fluorescence microscopy has confirmed that FDDNP binds to both senile plaques and neurofibrillary tangles in brain tissue from Alzheimer's patients. achmem.commdpi.com The binding of FDDNP is not displaced by traditional amyloid-staining dyes like Congo Red and Thioflavin-T, suggesting that it binds to a different site on the amyloid aggregates. mdpi.com
The regional distribution of FDDNP binding in the brain, as observed in PET scans, helps to distinguish between different neurodegenerative diseases. nih.gov For example, the patterns of FDDNP binding in individuals with suspected Chronic Traumatic Encephalopathy (CTE) differ from those with Alzheimer's disease, reflecting the different distributions of tau pathology in these conditions. nih.gov
| Binding Site | Apparent Dissociation Constant (Kd) |
|---|---|
| High-Affinity | 0.12 nM |
| Low-Affinity | 1.86 nM |
Neuroprotective Effects and Oxidative Stress Mitigation in Neuronal Cells
While derivatives of this compound are well-established in neuroimaging, direct studies on the neuroprotective effects and oxidative stress mitigation properties of this compound itself are not extensively reported in the current scientific literature. Research into the neuroprotective potential of related aminonaphthalene structures is ongoing. For instance, studies on aminonaphthoquinone derivatives have shown potential in mitigating cellular damage induced by Aβ42 and in reducing intracellular reactive oxygen species (ROS) production. However, these findings are on a broader class of compounds and cannot be directly attributed to this compound without specific investigation.
Antimicrobial Activity
Research has also explored the potential of compounds derived from or related to the aminonaphthalene scaffold for their antimicrobial properties.
Inhibition of Bacterial Growth (Gram-positive and Gram-negative Bacteria)
Derivatives of this compound have been investigated for their antibacterial activity. For example, a series of 6-aminoquinolone-3-carboxylic acids, which share the 6-amino-substituted ring structure, have demonstrated good activity against Gram-negative bacteria (with the exception of Pseudomonas aeruginosa) and, in some cases, against Gram-positive bacteria. The antibacterial action of these quinolone derivatives is attributed to their ability to inhibit bacterial DNA-gyrase.
Additionally, studies on aminonaphthoquinone derivatives have shown activity against both Gram-positive and Gram-negative bacterial strains. The specific substitutions on the amino and naphthoquinone moieties influence the spectrum and potency of the antibacterial effects. For instance, certain 2-alkylamino-1,4-naphthoquinone derivatives have shown notable minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Bacillus cereus, and Klebsiella pneumoniae.
| Compound | Gram-negative Bacteria | Gram-positive Bacteria |
|---|---|---|
| Derivative 18g | 0.45 | 0.66-0.76 |
| Derivative 38g | 0.45 | 0.66-0.76 |
Antifungal Properties
The ethanone (B97240) scaffold present in this compound is a feature in some antifungal agents. Research into 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives has shown that these compounds possess antifungal activity against various pathogenic fungi. The activity of these compounds is compared to standard antifungal drugs like fluconazole. For example, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride showed potent antifungal activity. Another study described the synthesis and antifungal properties of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, which was effective against Candida albicans. These findings suggest that the ethanone moiety, as part of a larger molecular structure, can contribute to antifungal activity.
Mechanistic Insights into Antimicrobial Action: Enzyme Inhibition and Membrane Disruption
Naphthalene (B1677914) derivatives represent a promising class of antimicrobial agents effective against a variety of human pathogens. researchgate.netrasayanjournal.co.in Their mechanism of action is often multifaceted, involving both the inhibition of essential enzymes and the disruption of microbial cell membranes.
One of the primary modes of antimicrobial action for some naphthalene derivatives is the destruction of the cell membrane. mdpi.com This membrane-disruptive action has been observed in studies involving bis-quaternary ammonium compounds (bis-QACs) derived from dihydroxynaphthalene. mdpi.com Scanning electron microscopy has provided visual evidence of membrane damage in bacteria such as S. aureus and P. aeruginosa when treated with these compounds. mdpi.com This disruption leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death. Thiazolidinone derivatives incorporating a nitronaphthylamine substituent have also demonstrated both antibacterial and antifungal properties. nih.gov
Anticancer Activity
A significant body of research has focused on the anticancer properties of various naphthalene derivatives, which can induce cancer cell death through multiple mechanisms. mdpi.com These compounds have been shown to trigger apoptosis, halt the cell cycle, and interfere with crucial cellular machinery like microtubules. ekb.egnih.gov
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. Numerous studies have demonstrated the ability of naphthalene-based compounds to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
For instance, novel heterocycles containing a naphthyl moiety have been synthesized and evaluated for their cytotoxic properties against the MCF-7 breast cancer cell line. ekb.eg Certain synthesized compounds, such as 3-benzoyl-6-(2-naphthyl)-2-phenylpyridine, demonstrated promising antitumor effects. ekb.eg Similarly, polycyclic chalcone-based acrylamides containing a 6-methoxy naphthalene structure have shown antiproliferative action against both HeLa and MCF-7 cells. uni.lu Other research has focused on naphthalene-based symmetrical diselenides, which exhibited selective cytotoxicity against MCF-7 cells compared to normal fibroblast cells. Furthermore, novel 1,8-naphthalimide derivatives have been shown to induce apoptosis and cell death in human glioblastoma cells. nih.govresearchgate.net A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), was found to induce mitochondrial-related apoptosis in gastric cancer cells through the accumulation of reactive oxygen species (ROS). nih.gov
Table 1: Cytotoxicity of Selected Naphthalene Derivatives against Cancer Cell Lines
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Naphthalene-based Acrylamide Chalcone (B49325) (NBA) | HeLa | 38.46 µg/mL | uni.lu |
| Naphthalene-based Acrylamide Chalcone (NBA) | MCF-7 | 38.02 µg/mL | uni.lu |
| Anthracene-based Acrylamide Chalcone (ABA) | HeLa | 48.25 µg/mL | uni.lu |
| Anthracene-based Acrylamide Chalcone (ABA) | MCF-7 | 36.35 µg/mL | uni.lu |
In addition to inducing apoptosis, many anticancer compounds exert their effects by interfering with the cell cycle, preventing cancer cells from proliferating. DNA damage typically triggers the cell cycle to halt, providing time for repair before mutations can be propagated. researchgate.net Naphthalene derivatives have been shown to cause cell cycle arrest at different phases, most notably the G2/M phase.
For example, a study on oxazinonaphthalene-3-one derivatives found that the most potent compounds induced cell cycle arrest at the G2/M phase in the A2780 ovarian cancer cell line. nih.gov Similarly, certain 1,8-naphthalimide derivatives caused a notable G2/M phase arrest in U87-MG glioblastoma cells. nih.govresearchgate.net Another study on naphthylphenylketone and naphthylphenylamine derivatives identified a compound that potently inhibited cell proliferation in melanoma cell lines by causing an increase in the G2/M phase and a reduction of the G0/G1 phase. nih.gov This arrest of the cell cycle is a crucial mechanism that prevents the division and growth of cancer cells. nih.gov
The process of apoptosis is executed by a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive proenzymes (zymogens) and are activated through a proteolytic cascade. nih.gov This cascade can be initiated by two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Initiator caspases, such as caspase-8 and caspase-9, are activated first, and they, in turn, cleave and activate executioner caspases, like caspase-3 and -7, which carry out the dismantling of the cell. nih.gov
While the direct activation of caspases by this compound has not been documented, studies on related compounds provide insights. Research on a 5-aminopyrazole derivative demonstrated that it induced apoptosis in HeLa cells in a manner dependent on both mitochondria and caspases. nih.gov However, it is noteworthy that some naphthalene derivatives, specifically endoperoxides that generate singlet oxygen, have been found to induce cell death with an impaired activation of the caspase cascade, suggesting an abortive apoptotic pathway. nih.gov This indicates that while many naphthalene derivatives may follow classical apoptosis pathways, others might induce cell death through alternative or modified mechanisms.
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle. nih.gov Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. These agents are broadly classified as either stabilizers or destabilizers (polymerization inhibitors). Many inhibitors act by binding to the colchicine site on tubulin, the protein subunit of microtubules. nih.gov
Several classes of naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization. A series of thiazole-naphthalene derivatives were designed and evaluated for their antiproliferative activities, with the most potent compounds inhibiting tubulin polymerization. researchgate.net Another study developed oxazinonaphthalene-3-one derivatives, with the most active compound, which possessed trimethoxy and N-benzyl groups, effectively inhibiting tubulin polymerization in a dose-dependent manner and showing possible interaction with the colchicine-binding site. nih.gov Indole-acrylamide derivatives have also been investigated as tubulin polymerization inhibitors, with polar substitutions on the scaffold enhancing this activity. najah.edu These findings highlight the potential of the naphthalene scaffold as a basis for developing novel microtubule-targeting anticancer agents. mdpi.comnih.gov
Anti-inflammatory and Antioxidant Properties
Beyond their antimicrobial and anticancer effects, naphthalene derivatives have also been investigated for their anti-inflammatory and antioxidant activities. Inflammation and oxidative stress are implicated in a wide range of chronic diseases.
Several studies have reported the anti-inflammatory properties of synthetic naphthalene derivatives. One study synthesized a series of alpha- and beta-amino naphthalene derivatives with azetidinyl and thiazolidinyl moieties, identifying two compounds with potent anti-inflammatory activity comparable to standard drugs like phenylbutazone and naproxen. nih.gov Another investigation of 18 different synthetic naphthalene derivatives found that several showed significant anti-inflammatory activities by inhibiting the activation of neutrophils, which are key cells in the inflammatory response. researchgate.net
In terms of antioxidant activity, which involves scavenging harmful free radicals, certain 1-naphthol derivatives have shown potential. A study synthesizing a series of 1-naphthol derivatives found that some molecules exhibited good antiradical activity when tested using DPPH and ABTS scavenging assays. researchgate.net This suggests that the naphthalene core can be functionalized to create compounds capable of mitigating oxidative stress.
Structure Activity Relationships Sar and Design Principles for Optimized Naphthalene Derivatives
Influence of Naphthalene (B1677914) Ring Substitution Patterns on Biological Efficacy
The specific placement of substituents on the naphthalene ring system is a critical determinant of biological efficacy. Research across various therapeutic targets has demonstrated that even subtle changes in substitution patterns can lead to dramatic shifts in activity. For instance, studies on non-electrophilic NRF2 activators revealed that a 1,4-substitution pattern on the naphthalene core was optimal for activity, with other arrangements leading to a complete loss of function. nih.gov Conversely, in a series of naphthalene-chalcone hybrids designed as anticancer and antimicrobial agents, substitution from the second position of the naphthalene ring was found to enhance activity. nih.gov
Further investigations into peptidyl arginine deiminase (PAD) inhibitors showed that hydroxyl groups on naphthalene-based scaffolds led to superior inhibition of PAD1 and PAD4 enzymes. nih.gov In the context of anticancer naphthalene-1,4-dione analogues, the presence of halogen atoms on the ring was identified as crucial for maintaining cytotoxic potency. rsc.org These findings underscore that there is no single "best" substitution pattern; the optimal arrangement is highly dependent on the specific biological target and the desired therapeutic outcome.
| Substitution Pattern/Group | Target/Compound Class | Effect on Biological Efficacy | Source |
|---|---|---|---|
| 1,4-Substitution | NRF2 Activators | Optimal for activity | nih.gov |
| 2-Position Substitution | Naphthalene-Chalcone Hybrids | Increased anticancer and antimicrobial activity | nih.gov |
| Hydroxyl (-OH) Substitution | PAD Inhibitors | Superior enzyme inhibition | nih.gov |
| Halogen Substitution | Naphthalene-1,4-dione Analogues | Crucial for maintaining cytotoxic potency | rsc.org |
Role of Amino and Acetyl Functional Groups in Modulating Activity
The amino (-NH₂) and acetyl (-C(O)CH₃) groups, as present in 1-(6-Aminonaphthalen-2-yl)ethanone, play distinct and often opposing roles in modulating biological activity. The amino group, a strong electron-donating group, is a powerful activator in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu Its lone pair of electrons can significantly increase the nucleophilicity of the aromatic ring. masterorganicchemistry.com In the context of drug-receptor interactions, the amino group is often a critical hydrogen bond donor or acceptor, essential for binding and, in some cases, for functional activation of the receptor. nih.gov For example, in certain dopamine (B1211576) receptor agonists, the amino group's interaction with the receptor's binding site is required for the compound to exert its effect. nih.gov
Conversely, the acetyl group is an electron-withdrawing and deactivating group. masterorganicchemistry.com In chemical synthesis, the conversion of a highly activating amino group to an acetyl derivative (an amide) is a common strategy to attenuate its reactivity and control the outcome of reactions like nitration. libretexts.orgmsu.edu From a biological standpoint, this modification can also drastically alter interactions. Functionalization of a critical amino group can modulate binding affinity but often leads to a loss of agonist potency, transforming an activator into an antagonist or a molecule with no functional activity. nih.gov
| Functional Group | General Role | Impact on Biological Activity | Source |
|---|---|---|---|
| Amino (-NH₂) | Strongly activating, electron-donating | Often critical for receptor binding and agonist activity. Can increase reactivity. | masterorganicchemistry.comnih.gov |
| Acetyl (-C(O)CH₃) | Deactivating, electron-withdrawing | Can be used to modulate reactivity in synthesis. Modification of a key amine to an amide can lead to loss of agonist function. | libretexts.orgmsu.edunih.gov |
Conformational Flexibility and Planarity in Receptor Binding and Biological Recognition
The naphthalene nucleus provides a rigid, planar, and aromatic scaffold. ijpsjournal.com This planarity is often a key feature for effective binding to biological targets, as it can facilitate π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket. The defined geometry of the naphthalene core holds appended functional groups in specific spatial orientations, which is crucial for precise biological recognition.
While the core of this compound is rigid, the introduction of flexible linkers or modifications that distort the planarity of the ring system can have profound effects. For example, the synthesis of cyclophanes containing a naphthalene deck results in a highly strained and twisted configuration of the aromatic system. acs.org Such distortions, while extreme, illustrate how the three-dimensional shape can be manipulated. In drug design, achieving a balance between rigidity and flexibility is often desirable. A rigid core can minimize the entropic penalty upon binding, potentially increasing potency, while flexible side chains can allow the molecule to adapt its conformation to fit optimally within the binding site. acs.org The study of how these structural dynamics influence the interaction with specific biological targets is a cornerstone of rational drug design.
Electronic Effects (Electron-Donating/Withdrawing Properties) and Their Impact on Reactivity and Biological Outcome
The electronic properties of the substituents on the naphthalene ring directly influence both its chemical reactivity and its biological interactions. The amino and acetyl groups of this compound represent a classic "push-pull" system.
The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the naphthalene ring. masterorganicchemistry.comlibretexts.org This enhanced electron density makes the ring more nucleophilic and thus more reactive toward electrophiles. masterorganicchemistry.com In a biological context, this electron-donating character can be crucial. Studies on naphthalene-based NRF2 activators found that placing electron-donating groups on the terminal phenyl rings resulted in the most potent inhibitors, suggesting that increased electron density in specific regions of the molecule enhances binding or activity. nih.gov
| Group | Electronic Effect | Impact on Ring Reactivity | Example Biological Impact | Source |
|---|---|---|---|---|
| Amino (-NH₂) | Electron-Donating (Resonance) | Activating | Potentiation of NRF2 inhibitors | nih.govmasterorganicchemistry.comlibretexts.org |
| Acetyl (-C(O)CH₃) | Electron-Withdrawing (Inductive/Resonance) | Deactivating | Modulates receptor interaction, can lead to loss of agonist activity when replacing an amine | masterorganicchemistry.comnih.gov |
Strategies for Enhancing Specificity and Potency through Molecular Modification
One effective strategy is scaffold hopping , where the naphthalene core is replaced by another ring system, often a heterocycle. This was successfully demonstrated by replacing a 1,4-diaminonaphthalene scaffold with a 1,4-isoquinoline scaffold in a series of NRF2 activators. The change resulted in a molecule with a better mutagenicity profile while retaining similar potency and metabolic stability. nih.gov
Another powerful approach is molecular hybridization , which involves merging the naphthalene scaffold with other known biologically active moieties. This can create synergistic effects or allow the molecule to interact with multiple targets. For example, creating hybrids of naphthalene with heterocycles like pyran or pyrazole (B372694) has been shown to be a fruitful strategy for generating compounds with potent antitumor and anti-inflammatory activities. rsc.org
Finally, systematic modification of substituents is a fundamental optimization technique. In the development of pan-Raf kinase inhibitors, it was found that mono-substitution on a distal phenyl ring was optimal for activity, whereas introducing bulky groups was detrimental. nih.gov Similarly, for a series of naphthalene-1,4-dione anticancer agents, the introduction of an amide group at a specific position was found to improve selectivity while preserving potency. rsc.org These examples highlight how rational, iterative modifications can fine-tune a molecule's properties to achieve a desired therapeutic profile.
Experimental Methodologies and Research Protocols in Biological Evaluation
In Vitro Biological Assays
In vitro assays are fundamental in the preliminary screening of compounds like 1-(6-Aminonaphthalen-2-yl)ethanone and its derivatives. These tests provide initial insights into the biological and toxicological profiles of a substance. iyte.edu.trnih.gov They are crucial for identifying potential therapeutic effects and mechanisms of action at a cellular and molecular level. nih.govresearchgate.net A variety of assay methods exist, each based on different cellular functions such as metabolic activity, enzyme activity, and cell membrane permeability. iyte.edu.trnih.govresearchgate.net
Cell Proliferation and Cytotoxicity Assays
Cell proliferation and cytotoxicity assays are essential for determining the effect of a compound on cell growth and viability. iyte.edu.trnih.gov These assays are widely used in drug screening to ascertain whether a test molecule inhibits cell proliferation (cytostatic effect) or is directly toxic to cells, leading to cell death (cytotoxic effect). iyte.edu.tr The choice of a specific assay depends on factors like the cell type and the research question being addressed. nih.gov
Commonly employed methods include:
Dye Exclusion Assays: Methods like the trypan blue dye exclusion assay are used to differentiate viable from non-viable cells. iyte.edu.tr
Metabolic Activity-Based Assays: Tetrazolium salts, such as MTT and WST, are reduced by mitochondrial enzymes in living cells to form colored formazan (B1609692) products, providing a measure of cell viability. iyte.edu.tr The Alamar Blue assay, which uses resazurin (B115843), is another example where metabolically active cells reduce the dye, causing a color change. researchgate.net
ATP Assays: The amount of ATP present is directly proportional to the number of viable cells. iyte.edu.trnih.gov
Sulforhodamine B (SRB) Assay: This assay relies on the binding of the SRB dye to proteins of living cells, providing an estimation of total biomass. iyte.edu.tr
In studies involving derivatives of this compound, these assays are the first step in evaluating potential anticancer activity. For instance, the cytotoxic effects of related compounds have been assessed against various cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), to determine their inhibitory concentrations. nih.gov
Table 1: Common Cell Proliferation and Cytotoxicity Assay Methodologies
| Assay Type | Principle | Measured Parameter |
| Tetrazolium Salt Reduction (e.g., MTT, WST) | Enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells. iyte.edu.tr | Colorimetric change (Formazan product). iyte.edu.tr |
| Resazurin Reduction (e.g., Alamar Blue) | Reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells. researchgate.net | Fluorescence or absorbance. researchgate.net |
| Sulforhodamine B (SRB) | Staining of total cellular protein content by the SRB dye. iyte.edu.tr | Absorbance. iyte.edu.tr |
| ATP Measurement | Quantification of ATP, which is present in metabolically active cells. nih.gov | Luminescence. |
| Dye Exclusion (e.g., Trypan Blue) | Intact membranes of viable cells exclude the dye, while non-viable cells do not. iyte.edu.tr | Microscopic cell counting. iyte.edu.tr |
Apoptosis Induction and Cell Cycle Analysis
Once a compound demonstrates cytotoxic activity, further investigation into the mechanism of cell death is necessary. Apoptosis, or programmed cell death, is a key pathway through which many anticancer agents exert their effects. nih.govresearchgate.net Assays to detect apoptosis and analyze the cell cycle provide critical information on a compound's mode of action. ekb.eg
Methodologies for studying apoptosis include:
Morphological Examination: Using fluorescence microscopy with dyes like acridine (B1665455) orange/ethidium bromide (AO/EB) or DAPI, researchers can observe characteristic morphological changes of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.govresearchgate.net
Annexin V-FITC Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497), an early marker of apoptosis. nih.govresearchgate.net Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.
DNA Fragmentation Analysis: The fragmentation of DNA into a "ladder" pattern, detectable by gel electrophoresis, is a hallmark of late-stage apoptosis. nih.govresearchgate.net
Caspase Activity Assays: The activation of the caspase cascade is central to apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the apoptotic pathway.
Cell cycle analysis , typically performed using flow cytometry after staining cellular DNA with a fluorescent dye like PI, reveals the distribution of cells in different phases (G0/G1, S, G2/M). nih.govekb.eg A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase. ekb.eg Studies on this compound have indicated that it can induce cell cycle arrest at the G1 phase, which is a common mechanism for anticancer compounds.
Table 2: Techniques for Apoptosis and Cell Cycle Analysis
| Analysis | Technique | Principle | Key Findings |
| Apoptosis | Annexin V/PI Staining | Detects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). nih.gov | Quantification of apoptotic vs. necrotic cells. nih.gov |
| Apoptosis | Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3) involved in the apoptotic cascade. | Confirmation of apoptosis pathway activation. |
| Cell Cycle | Flow Cytometry with PI | Stains cellular DNA to quantify the proportion of cells in G0/G1, S, and G2/M phases. ekb.eg | Identification of cell cycle arrest points. ekb.eg |
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution Assay)
The evaluation of new chemical entities for antimicrobial properties is a critical area of research, given the rise of drug-resistant pathogens. umsha.ac.ir Derivatives of naphthalene (B1677914), the core structure of this compound, have been investigated for their antibacterial and antifungal activities. umsha.ac.irresearchgate.net
Standard protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) are followed to ensure reproducibility. Key methodologies include:
Agar (B569324) Well/Disk Diffusion Assay: This is a preliminary qualitative test where a compound is placed on an agar plate inoculated with a microorganism. The size of the inhibition zone around the compound indicates its activity. researchgate.netmdpi.com
Broth Microdilution Assay: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. umsha.ac.ir Serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with the test organism. umsha.ac.ir
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Following the MIC test, samples from wells showing no growth are sub-cultured onto fresh agar plates. The lowest concentration that results in no microbial growth on the new plate is defined as the MBC or MFC. umsha.ac.ir
These assays are performed against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus). umsha.ac.irresearchgate.netmdpi.com
Enzyme Inhibition Assays and Receptor Binding Studies
Many drugs exert their effects by interacting with specific molecular targets, such as enzymes or receptors. Identifying these targets is crucial for understanding a compound's mechanism of action. The chemical structure of this compound, with its amino and acetyl groups, suggests potential interactions with biological macromolecules.
Enzyme inhibition assays are designed to measure the ability of a compound to reduce the activity of a specific enzyme. The methodology depends on the enzyme being studied. For example, to assess the inhibition of metabolic enzymes like acetylcholinesterase (AChE) or carbonic anhydrases (CAs), spectrophotometric methods are commonly used. nih.gov The assay typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitory compound and measuring the rate of product formation. nih.gov The results are often expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or the inhibition constant (Ki). nih.gov
Receptor binding studies are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. These assays often use a radiolabeled ligand known to bind to the target receptor. The test compound is incubated with the receptor preparation and the radioligand. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity.
Antioxidant Capacity Determination Assays
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage. Derivatives of naphthalene-containing structures have been evaluated for their antioxidant potential. nih.govijpronline.com Several assays are available to determine the antioxidant capacity of a compound, each based on a different mechanism.
Common antioxidant assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods. The DPPH radical has a deep violet color, which is reduced by an antioxidant to a colorless or pale-yellow compound. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity. nih.gov
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). nih.gov
Reducing Power Assays: These assays, such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays, measure the ability of a compound to reduce a metal ion (Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu¹⁺). nih.gov The formation of the reduced species is monitored by a color change.
The results of these assays are often compared to standard antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or Trolox.
In Vivo Animal Model Studies
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential to understand the effects of a compound in a complex biological system. nih.govnih.gov These studies are critical in drug discovery for assessing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a potential drug candidate. nih.gov The rational selection of an appropriate animal model is based on similarities to humans in the physiological and biochemical processes governing drug absorption, distribution, metabolism, and excretion (ADME). nih.gov
For a compound like this compound, in vivo studies would typically be conducted after promising in vitro activity has been established. For instance, if the compound shows significant anticancer activity in vitro, its efficacy would be tested in rodent models with induced or transplanted tumors. Researchers would monitor tumor growth over time in treated versus untreated animals to determine if the compound can inhibit tumor progression in a living system. nih.gov Similarly, for antifungal evaluation, a preclinical model of topical fungal infection on rat skin could be employed to assess wound healing and reduction in fungal burden. nih.gov
These studies provide crucial information that cannot be obtained from in vitro experiments alone and are a necessary step in the preclinical development of a new therapeutic agent. nih.govnih.gov
Evaluation of Efficacy in Disease Models (e.g., Xenograft Models for Cancer)
While specific in vivo efficacy studies for this compound are not extensively detailed in publicly available literature, the standard methodology for evaluating a compound with potential anticancer activity involves the use of disease models like xenografts. Xenograft models, particularly those derived from human cancer cell lines or patient tumors, are a cornerstone of preclinical cancer research, providing a means to assess a compound's therapeutic effect in a living organism.
The process begins with the implantation of human tumor cells or tissue fragments into immunocompromised mice, which lack a functional immune system to prevent rejection of the foreign tissue. nih.gov Once the tumors are established and reach a specified volume, the mice are randomized into control and treatment groups. The treatment group receives the investigational compound, while the control group typically receives the vehicle solution.
The primary endpoint of such a study is the measurement of tumor volume over time to determine if the compound inhibits tumor growth. Key parameters are meticulously recorded and analyzed to gauge efficacy.
Table 1: Typical Parameters for a Xenograft Model Efficacy Study
| Parameter | Description | Example |
| Animal Model | The strain of immunocompromised mouse used. | Athymic Nude (nu/nu) or SCID mice. |
| Tumor Origin | The source of the cancerous tissue. | Human cancer cell line (e.g., MCF-7 for breast cancer) or Patient-Derived Xenograft (PDX) tissue. nih.gov |
| Implantation Site | The location where the tumor tissue is implanted. | Subcutaneous (under the skin) or orthotopic (in the corresponding organ). |
| Tumor Measurement | The method used to assess tumor size. | Caliper measurements of length and width, converted to volume (e.g., Volume = (Width² x Length)/2). |
| Treatment Regimen | The frequency and duration of compound administration. | Daily, twice daily, or weekly for a period of several weeks. |
| Efficacy Readout | The primary measure of the compound's effect. | Tumor Growth Inhibition (TGI); comparison of tumor volume in treated vs. control groups. |
Pharmacokinetic and Pharmacodynamic Evaluations
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and the effects it has on its intended biological target. For a compound like this compound, these evaluations would be essential to establish a potential therapeutic window and to inform dosing schedules for further studies.
Pharmacokinetics (PK) focuses on the concentration of the compound in the body over time. Following administration to an animal model, blood samples are drawn at multiple time points. researchgate.net These samples are then analyzed, often using high-performance liquid chromatography (HPLC), to quantify the concentration of the compound and any of its major metabolites. researchgate.net This data allows for the calculation of key PK parameters.
Pharmacodynamics (PD) links the drug concentration (pharmacokinetics) to the observed effect. In preclinical models, this involves measuring a biomarker to assess the biological activity of the compound. For instance, if this compound were being investigated as a kinase inhibitor, a PD study might measure the phosphorylation status of the target kinase in tumor tissue after treatment.
Table 2: Key Parameters in Preclinical PK/PD Studies
| Study Type | Parameter | Description |
| Pharmacokinetics (PK) | Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time at which Cmax is reached. | |
| AUC | Area Under the Curve; total drug exposure over time. | |
| t1/2 (Half-life) | Time required for the drug concentration to decrease by half. | |
| Pharmacodynamics (PD) | Target Engagement | Measurement showing the drug is binding to its intended target. |
| Biomarker Modulation | Quantifiable change in a biological marker in response to the drug (e.g., inhibition of a phosphorylated protein). | |
| Dose-Response Relationship | The relationship between the dose administered and the magnitude of the biological effect. |
Clinical Research Design for Investigational Compounds
Should a compound like this compound show promise in preclinical studies, the next step is to design a clinical research plan for first-in-human (FIH) trials. nih.gov These trials are conducted in phases, with Phase I focusing primarily on safety and determining the appropriate dose.
For a small molecule investigational compound, a common approach for a Phase I oncology trial is the "3+3" dose-escalation design. nih.gov In this design, a small cohort of patients (typically three) is enrolled at a low, predefined dose. If no significant toxicity is observed, the next cohort of three patients is enrolled at a higher dose level. This process continues until a maximum tolerated dose (MTD) is identified. nih.gov The design incorporates rules for expanding cohorts if toxicities are observed, ensuring patient safety while efficiently escalating the dose. nih.gov
The design of these trials must be rigorously reviewed and approved by regulatory authorities and an institutional review board (IRB) before any patients can be enrolled.
General Purification and Isolation Techniques for Biological Testing
Ensuring the purity of a compound is paramount for accurate biological testing, as impurities can confound results. The initial crude product from a chemical synthesis must undergo one or more purification steps.
The general process involves first destroying the cells or tissues to release the target molecules into a solution. lgcstandards.com Following this, impurities are removed. A common traditional method is phenol-chloroform extraction, which separates compounds based on their solubility in different liquid phases. lgcstandards.com More modern and widely used methods involve commercial kits that use a solid matrix, such as a silica (B1680970) column, to which the desired compound selectively binds, allowing impurities to be washed away before the pure compound is eluted. lgcstandards.com
Chromatographic Separations (Column, Flash, Radial)
Chromatography is a fundamental technique for purifying chemical compounds. For a substance like this compound, column chromatography, particularly flash chromatography, is a common and effective method mentioned in synthesis procedures.
In this technique, the crude compound is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different components of the mixture travel through the column at different speeds based on their differing affinities for the stationary and mobile phases. Fractions are collected as the solvent exits the column, and those containing the pure compound are combined.
Table 3: Stages of Chromatographic Purification
| Stage | Description |
| 1. Preparation | The stationary phase (e.g., silica gel) is packed into a column, and the crude compound is prepared for loading. |
| 2. Loading | The crude sample is applied to the top of the column. |
| 3. Elution | A solvent (mobile phase) is passed through the column, causing the sample components to move down the column at different rates. |
| 4. Fraction Collection | The solvent exiting the column is collected in a series of separate tubes (fractions). |
| 5. Analysis | Techniques like Thin-Layer Chromatography (TLC) are used to identify the fractions containing the pure desired compound. |
Recrystallization Techniques
Recrystallization is a powerful technique used to purify solid organic compounds. nih.gov The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. Synthesis protocols for this compound often specify recrystallization as a final purification step, frequently using ethanol (B145695) as the solvent.
The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble. nih.gov Any insoluble impurities can be filtered off at this stage. The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of the desired compound also decreases, causing it to crystallize out of the solution in a pure form, while the more soluble impurities remain in the solvent (the mother liquor). nih.govpurdue.edu The pure crystals are then collected by filtration. nih.govguidechem.com
Q & A
Basic Research Questions
Q. What are the optimal spectroscopic methods for characterizing 1-(6-Aminonaphthalen-2-yl)ethanone, and how should data interpretation be approached?
- Methodology :
- IR Spectroscopy : Use 10% CCl₄ for the 3800–1340 cm⁻¹ range and 10% CS₂ for 1340–450 cm⁻¹ to resolve functional groups like the acetyl and amine moieties. Assign peaks based on known naphthalene derivatives .
- Mass Spectrometry (EI) : Employ electron ionization to identify molecular ion peaks (e.g., m/z 185 for [M⁺]) and fragmentation patterns. Cross-reference with databases like NIST for validation .
- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns via coupling constants .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodology :
- HPLC : Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times with a certified standard.
- TLC : Use silica gel plates and a solvent system of ethyl acetate/hexane (1:1). Visualize under UV light or with ninhydrin spray for amine detection .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (C: 77.82%, H: 5.99%, N: 7.56%) to confirm stoichiometric purity .
Q. What synthetic routes are recommended for producing this compound with high yield?
- Methodology :
- Friedel-Crafts Acylation : React 6-aminonaphthalene with acetyl chloride in the presence of AlCl₃ as a catalyst. Optimize temperature (50–60°C) and solvent (dry dichloromethane) to minimize side reactions.
- Purification : Distill under reduced pressure (b.p. ~180°C at 15 mmHg) and recrystallize from ethanol to remove unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties of this compound, and what software tools are most effective?
- Methodology :
- QSPR/QSAR Models : Use the ACD/Labs Percepta Platform to calculate logP (predicted XLogP = 1.1) and polar surface area (PSA = 62.3 Ų) for solubility and permeability studies .
- DFT Calculations : Employ Gaussian 09 to optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electronic transitions .
Q. What experimental strategies can resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and identify side products.
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to isolate critical factors affecting yield. Validate with ANOVA .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Include positive controls (e.g., ampicillin) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar compounds to establish SAR (Structure-Activity Relationships) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods (P261) .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste. Consult safety data sheets (SDS) for region-specific regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
